molecular formula C10H13BrF2OSi B11832736 (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol CAS No. 651326-74-8

(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol

Cat. No.: B11832736
CAS No.: 651326-74-8
M. Wt: 295.19 g/mol
InChI Key: PTZOBANMBMGFKK-UHFFFAOYSA-N
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Description

(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol is a chemical compound with the molecular formula C10H11BrF2OSi It is characterized by the presence of bromine, fluorine, and trimethylsilyl groups attached to a phenyl ring, along with a methanol group

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trimethylsilyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: (6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl)methanol is unique due to the combination of bromine, fluorine, and trimethylsilyl groups on the phenyl ring, along with the methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(6-bromo-2,4-difluoro-3-trimethylsilylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4,14H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZOBANMBMGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1F)Br)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591976
Record name [6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-74-8
Record name 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651326-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Bromo-2,4-difluoro-3-(trimethylsilyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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